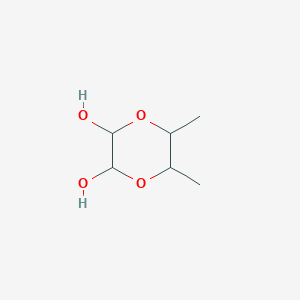![molecular formula C29H33ClN2O B14684669 11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride CAS No. 26438-73-3](/img/structure/B14684669.png)
11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a benzazepine moiety, and a methoxyphenyl group, making it a unique structure with potential pharmacological applications .
Preparation Methods
The synthesis of 11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride involves multiple steps, including the formation of the piperidine ring and the benzazepine moiety. The synthetic route typically starts with the preparation of the piperidine derivative, followed by its coupling with the benzazepine precursor under specific reaction conditions . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.
Benzazepine derivatives: These compounds contain the benzazepine moiety and may exhibit similar pharmacological properties.
Methoxyphenyl derivatives: These compounds have the methoxyphenyl group and may show similar chemical reactivity and biological effects.
The uniqueness of 11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride lies in its specific combination of these structural features, which may result in distinct pharmacological profiles and applications .
Properties
CAS No. |
26438-73-3 |
|---|---|
Molecular Formula |
C29H33ClN2O |
Molecular Weight |
461.0 g/mol |
IUPAC Name |
11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride |
InChI |
InChI=1S/C29H32N2O.ClH/c1-32-29(26-12-3-2-4-13-26)18-22-30(23-19-29)20-9-21-31-27-14-7-5-10-24(27)16-17-25-11-6-8-15-28(25)31;/h2-8,10-17H,9,18-23H2,1H3;1H |
InChI Key |
LNEOCDYCSRRSPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
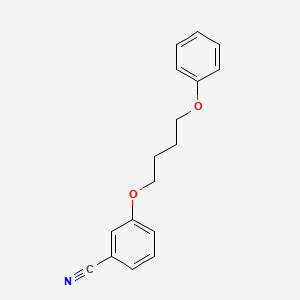
![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)
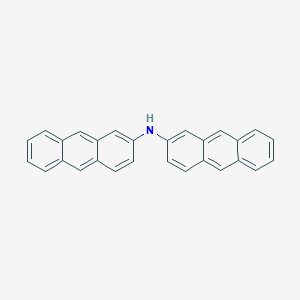
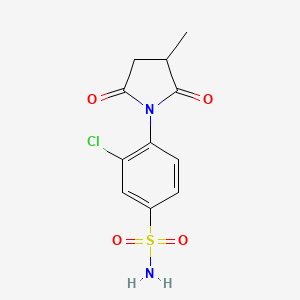
![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)
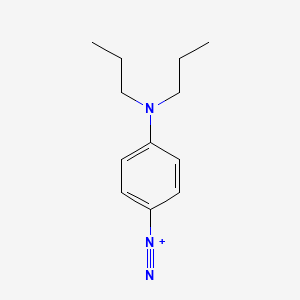
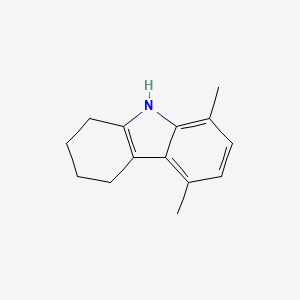
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
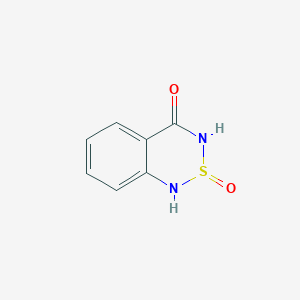
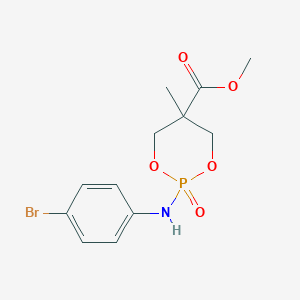
![2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B14684673.png)
